molecular formula C8H8Cl2N2O B1402763 2-Chloro-N-(3-chloropyridin-2-yl)propanamide CAS No. 1365963-19-4

2-Chloro-N-(3-chloropyridin-2-yl)propanamide

Cat. No. B1402763
CAS RN: 1365963-19-4
M. Wt: 219.06 g/mol
InChI Key: MHZTWUUMRFOKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(3-chloropyridin-2-yl)propanamide is a biochemical compound used for proteomics research . It has a molecular formula of C8H8Cl2N2O and a molecular weight of 219.07 .

Scientific Research Applications

Synthesis and Pharmacological Activities

  • Antinociceptive Activity : Synthesized derivatives of propanamide, including 2-Chloro-N-(3-chloropyridin-2-yl)propanamide, have been explored for their antinociceptive activities, showing varying levels of effectiveness in pain relief in different tests, compared with standards like aspirin and dipyrone (Önkol et al., 2004).
  • Neuroprotective Agents : Certain propanamide derivatives demonstrate potential in the treatment of Alzheimer's disease, acting as neuroprotectants and butyrylcholinesterase inhibitors, indicating a multifunctional role in neurological research (González-Muñoz et al., 2011).

Chemical and Structural Analysis

  • Crystal Structure Analysis : Studies on the crystal structure of similar propanamide compounds, elucidating their molecular configurations and interactions, contribute to a deeper understanding of their chemical properties (Goswami et al., 2000).
  • Herbicidal Activity : Research into the herbicidal effectiveness of certain propanamide derivatives, including analyses of their synthesis, crystal structure, and efficacy, expands their potential use in agricultural applications (Liu et al., 2007).

Drug Development and Therapeutic Potential

  • Inflammation Inhibitors : Propanamide derivatives, including those structurally related to this compound, have been studied as potential non-acidic NSAIDs and inflammation inhibitors, offering insights into new therapeutic avenues (Dassonville et al., 2008).
  • Anticonvulsant Properties : The development of hybrid anticonvulsant agents derived from propanamide compounds highlights their potential in epilepsy treatment, joining chemical fragments of known antiepileptic drugs for enhanced efficacy (Kamiński et al., 2015).

Miscellaneous Applications

  • Nonlinear Optical Materials : The synthesis and characterization of N-(2-Chlorophenyl)-(1-Propanamide) for potential use in non-linear optical materials demonstrate the diverse applicational scope of propanamide derivatives in material science (Prabhu & Rao, 2000).

Future Directions

A study on the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which are structurally similar to 2-Chloro-N-(3-chloropyridin-2-yl)propanamide, showed promising anti-fibrotic activities . This suggests that this compound and similar compounds could have potential applications in the development of new anti-fibrotic drugs .

Biochemical Analysis

Biochemical Properties

2-Chloro-N-(3-chloropyridin-2-yl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with proteases, where it acts as an inhibitor. This inhibition is crucial in regulating protease activity, which is essential for maintaining cellular homeostasis. Additionally, this compound can bind to specific receptors on cell membranes, influencing signal transduction pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, this compound can induce cell cycle arrest and promote programmed cell death in certain cell types. Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. Additionally, this compound can act as an allosteric modulator, altering the conformation of target proteins and affecting their function. These interactions lead to changes in gene expression, ultimately influencing cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to extreme temperatures or light. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and cell viability .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases. These enzymes facilitate the oxidation of this compound, leading to the formation of various metabolites. The compound can also influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the citric acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. Additionally, the compound can bind to plasma proteins, facilitating its distribution throughout the body. The localization and accumulation of this compound in specific tissues are influenced by these transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals. These modifications ensure that this compound exerts its effects in the appropriate cellular context, influencing processes such as DNA replication and mitochondrial respiration .

properties

IUPAC Name

2-chloro-N-(3-chloropyridin-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c1-5(9)8(13)12-7-6(10)3-2-4-11-7/h2-5H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZTWUUMRFOKHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(3-chloropyridin-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(3-chloropyridin-2-yl)propanamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-N-(3-chloropyridin-2-yl)propanamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-N-(3-chloropyridin-2-yl)propanamide
Reactant of Route 5
Reactant of Route 5
2-Chloro-N-(3-chloropyridin-2-yl)propanamide
Reactant of Route 6
Reactant of Route 6
2-Chloro-N-(3-chloropyridin-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.